molecular formula C22H23BrClN5O2S B4575706 2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(3,4-dimethylphenyl)acetamide

2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B4575706
M. Wt: 536.9 g/mol
InChI Key: DANHASBNCRDKHF-UHFFFAOYSA-N
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Description

2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H23BrClN5O2S and its molecular weight is 536.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(3,4-dimethylphenyl)acetamide is 535.04444 g/mol and the complexity rating of the compound is 647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Enzyme Inhibition and Molecular Docking Studies

Research on 1,2,4-triazole derivatives, closely related to the specified compound, reveals their potential in inhibiting cholinesterase enzymes. These compounds have been synthesized through a series of conversions starting from 3-chlorobenzoic acid. The synthesized analogs were characterized using various spectroscopic techniques and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing moderate to good activities. Molecular docking studies were carried out to understand the binding site interactions, indicating similar binding orientations and favorable interactions with surrounding amino acids (Riaz et al., 2020).

Heterocyclic Syntheses via Cascade Reactions

Another study explores the use of thioureido-acetamides in heterocyclic syntheses through one-pot cascade reactions. These reactions are noted for their excellent atom economy, producing various heterocyclic compounds such as 2-iminothiazoles, thioparabanic acids, and functionalized thiohydantoins. The product structures were determined through spectroscopic and chemical data, with preferred tautomers judged by DFT calculations (Schmeyers & Kaupp, 2002).

Antitumor and Antimicrobial Applications

Further research into 1,2,4-triazole derivatives, including those with structural similarities to the specified compound, has shown promising antitumor and antimicrobial properties. These compounds were synthesized through cyclization of corresponding substituted thiosemicarbazides in an alkali medium, followed by S-alkylation. The antitumor activity of these compounds was studied, revealing significant effects (Калдрикян, Мелик-Оганджанян, & Арсенян, 2017).

Synthesis and Pharmacological Evaluation

Another study focused on the synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. The synthesized compounds were evaluated for their potential as anticonvulsants through methods like molecular docking and in vivo studies using a model of pentylenetetrazole-induced seizures in rats. The results indicated moderate anticonvulsant activity for the compounds, with some showing significant effects (Severina et al., 2020).

Fused 1,2,4-Triazines as Antimicrobial and Antitumor Agents

A study on the synthesis of fused 1,2,4-triazine derivatives from the condensation of oxazolinone with thiosemicarbazide and their subsequent reactions has been conducted. These compounds were primarily screened for their antimicrobial and antitumor activity, showing potential in both areas. The research highlights the versatility of 1,2,4-triazine derivatives in the development of new therapeutic agents (Abd El-Moneim et al., 2015).

Properties

IUPAC Name

2-[5-[2-(4-bromo-3-chloroanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrClN5O2S/c1-4-29-19(11-20(30)25-15-6-5-13(2)14(3)9-15)27-28-22(29)32-12-21(31)26-16-7-8-17(23)18(24)10-16/h5-10H,4,11-12H2,1-3H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANHASBNCRDKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Br)Cl)CC(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(3,4-dimethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(3,4-dimethylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(3,4-dimethylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(3,4-dimethylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(3,4-dimethylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(3,4-dimethylphenyl)acetamide

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